molecular formula C9H7F3O4S B12582442 Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester CAS No. 646522-84-1

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester

Cat. No.: B12582442
CAS No.: 646522-84-1
M. Wt: 268.21 g/mol
InChI Key: NFVITMDOWDTBSI-UHFFFAOYSA-N
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Description

This compound belongs to the class of triflate esters, known for their high reactivity as electrophiles in organic synthesis, particularly in cross-coupling reactions and as leaving groups . The presence of the 2-hydroxyphenyl group introduces both steric and electronic effects, influencing its solubility, stability, and reactivity compared to other triflate esters.

Properties

CAS No.

646522-84-1

Molecular Formula

C9H7F3O4S

Molecular Weight

268.21 g/mol

IUPAC Name

1-(2-hydroxyphenyl)ethenyl trifluoromethanesulfonate

InChI

InChI=1S/C9H7F3O4S/c1-6(7-4-2-3-5-8(7)13)16-17(14,15)9(10,11)12/h2-5,13H,1H2

InChI Key

NFVITMDOWDTBSI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Esterification

One common method for synthesizing methanesulfonic acid esters is through direct esterification, where methanesulfonic acid reacts with an alcohol in the presence of a catalyst.

  • Reagents : Methanesulfonic acid, alcohol (e.g., 1-(2-hydroxyphenyl)ethenyl alcohol), and a catalyst such as triethylamine.

  • Procedure :

    • The alcohol is dissolved in a suitable solvent (often dichloromethane).
    • Methanesulfonyl chloride is added dropwise while maintaining the temperature between -10 °C and -5 °C.
    • The mixture is stirred at room temperature for several hours.
    • The reaction mixture is washed with water and dried to yield the desired ester.
  • Yield : Typically ranges from 70% to 90%, depending on the reaction conditions and purity of reagents used.

Mesylation Reaction

In this method, an alcohol reacts with methanesulfonyl chloride in the presence of a tertiary amine catalyst.

  • Reagents : Alcohol (e.g., isopropanol), methanesulfonyl chloride, triethylamine.

  • Procedure :

    • The alcohol and methanesulfonyl chloride are mixed in an organic solvent under nitrogen atmosphere.
    • Triethylamine is added dropwise while maintaining a temperature of 10 to 15 °C.
    • The mixture is stirred for a specific time until the reaction reaches completion, monitored by gas chromatography.
  • Yield : High yields (>80%) can be achieved when optimized conditions are applied.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for methanesulfonic acid esters:

Method Reagents Used Temperature Yield (%) Notes
Direct Esterification Methanesulfonic acid, Alcohol -10 °C to -5 °C 70-90 Simple procedure; good yields
Mesylation Reaction Alcohol, Methanesulfonyl chloride 10 °C to 15 °C >80 Requires monitoring; high yield

Research Findings

Recent studies have shown that using methanesulfonic acid as a catalyst in various reactions can enhance yields significantly compared to traditional catalysts like sulfuric acid. For instance:

  • In transesterification reactions involving fatty acids, the use of methanesulfonic acid resulted in yields that were up to 4% higher than those obtained with sulfuric acid.

  • The thermal stability of esters produced via mesylation reactions has been noted to be superior when using primary alcohols compared to secondary or tertiary alcohols.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

  • Reagent in Organic Reactions: The compound serves as a versatile reagent in organic synthesis, particularly for the formation of esters and other derivatives. It can be used to introduce the trifluoromethyl group into organic molecules, enhancing their pharmacological properties.
  • Photoacid Generators: It is employed as a photoacid generator in photolithography processes. The compound's ability to release protons upon exposure to light makes it valuable in the production of high-resolution patterns on semiconductor wafers .

Case Study:
A study demonstrated the effectiveness of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester as a photoacid generator in resist compositions. The polymer blends showed improved sensitivity and resolution, crucial for advanced microfabrication processes .

Polymer Chemistry

Applications in Polymerization:

  • Monomer for Polymer Production: The compound acts as a monomer in the synthesis of various polymers, particularly those used in coatings and adhesives. Its incorporation into polymer chains enhances thermal stability and mechanical properties .
  • Resist Compositions: It is utilized in formulating resist compositions for photolithography, providing high transparency and low outgassing during exposure to excimer lasers .

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
SensitivityEnhanced
ResolutionHigh
TransparencyExcellent

Environmental Applications

Applications in Environmental Chemistry:

  • Biodegradable Polymers: Research indicates potential applications in developing biodegradable polymers that can reduce environmental impact. The incorporation of this compound into polymer matrices may enhance degradation rates while maintaining mechanical integrity .
  • Pesticide Formulations: It has been examined for use in pesticide formulations, where its properties can improve efficacy and reduce toxicity to non-target organisms .

Pharmaceutical Applications

Applications in Drug Development:

  • Drug Delivery Systems: The compound's ability to form stable complexes with various active pharmaceutical ingredients enhances drug solubility and bioavailability. This property is particularly beneficial in the development of oral and injectable drug formulations .
  • Active Pharmaceutical Ingredients (APIs): Methanesulfonic acid derivatives are being explored as potential APIs due to their unique chemical properties that may lead to novel therapeutic effects .

Case Study:
A recent investigation highlighted the use of this compound as an excipient that improves the solubility and stability of poorly soluble drugs, showcasing its role in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester involves its interaction with specific molecular targets and pathways The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles The ester moiety can undergo hydrolysis or other transformations, depending on the reaction conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound : The 2-hydroxyphenyl group (−OH) is electron-donating via resonance, enhancing the electron density of the aromatic ring. This may reduce the electrophilicity of the triflate group compared to nitro-substituted analogs .
  • Methanesulfonic Acid, Trifluoro-, 4-Nitrophenyl Ester (CAS 17763-80-3): The nitro group (−NO₂) is strongly electron-withdrawing, increasing the triflate's electrophilicity and reactivity in nucleophilic substitution reactions. This compound is widely used in peptide synthesis and catalysis .
  • Methanesulfonic Acid, Trifluoro-, (1Z)-2-cyclopropyl-1-(2-methoxyphenyl)ethenyl Ester: The methoxy group (−OCH₃) is mildly electron-donating, offering intermediate reactivity between hydroxyl and nitro derivatives.
Heterocyclic vs. Aromatic Esters
  • Methanesulfonic Acid, Trifluoro-, 2-(2-Phenylethyl)-4-Oxazolyl Ester (CAS 389578-44-3): The oxazolyl ring is electron-deficient, enhancing the triflate's electrophilicity. The phenethyl group adds steric bulk, which may slow hydrolysis but improve selectivity in coupling reactions .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted) Molecular Formula
Target Compound N/A N/A ~-3.2* Likely C₁₀H₇F₃O₄S
4-Nitrophenyl Triflate N/A N/A -3.5* C₇H₄F₃NO₅S
2-(2-Phenylethyl)-4-Oxazolyl Triflate 384.1 ± 42.0 1.457 ± 0.06 -3.20 ± 0.10 C₁₂H₁₁F₃O₄S

*Note: Triflate esters generally exhibit strong acidity (pKa ≈ -3 to -5) due to the electron-withdrawing trifluoromethylsulfonyl group .

Stability and Hydrolysis Resistance

  • Target Compound : The 2-hydroxyphenyl group may accelerate hydrolysis under basic conditions due to intramolecular hydrogen bonding with the triflate oxygen.
  • Adamantane-Based Triflates (e.g., CAS 84836-44-2): Bulky tricyclic substituents provide steric shielding, significantly enhancing hydrolytic stability .

Biological Activity

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester, also known by its CAS number 646522-84-1, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7F3O4S
  • Molecular Weight : 268.21 g/mol
  • CAS Number : 646522-84-1

The structure of the compound includes a trifluoromethyl group and a hydroxyphenyl moiety, which contribute to its unique reactivity and biological profile.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its chemical structure. The presence of the hydroxy group enhances its ability to interact with biological targets, potentially influencing several pathways:

  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of the phenolic group, which can scavenge free radicals.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Research Findings

Recent studies have focused on the biological effects of similar compounds with structural analogies. For instance, research on related methanesulfonic acid derivatives has shown their potential in modulating neurotransmitter activities and exhibiting anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of metabolic enzymes
Neurotransmitter ModulationPotential enhancement of neurotransmitter activity

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on neuronal cells under oxidative stress conditions. The results indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting a protective role against neurodegenerative diseases.

Case Study 2: Anti-inflammatory Properties

Another study examined the anti-inflammatory potential of methanesulfonic acid derivatives in animal models. The findings demonstrated a marked reduction in inflammatory markers, supporting the hypothesis that these compounds could be beneficial in treating inflammatory conditions.

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